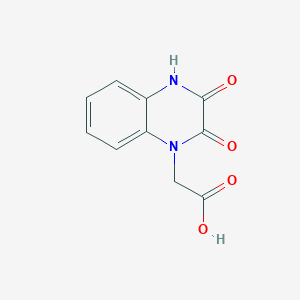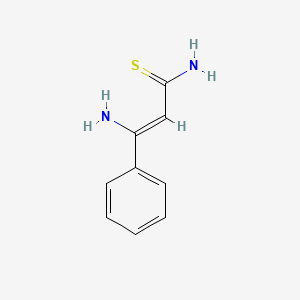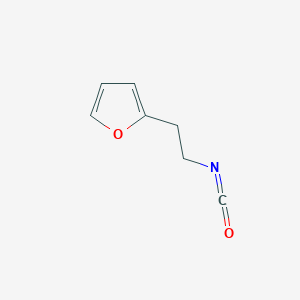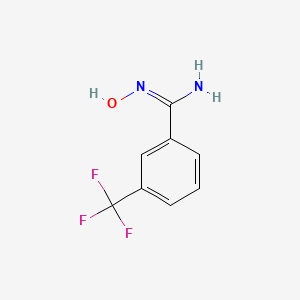
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a tetrazole ring, a pyrrolidine group, and a methyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride typically involves the reaction of 1-methyl-1H-tetrazole with a suitable pyrrolidine derivative under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a strong acid like hydrochloric acid to facilitate the formation of the tetrazole ring.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the tetrazole ring, followed by the introduction of the pyrrolidine group. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides, under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound, often resulting in carboxylic acids or ketones.
Reduction: Reduced forms of the compound, typically alcohols or amines.
Substitution: Substituted derivatives with various functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: The compound is explored for its pharmacological properties, such as anti-inflammatory, analgesic, and antiviral activities.
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization reactions.
Mecanismo De Acción
The mechanism by which 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Methyl-1H-tetrazole: A simpler tetrazole derivative without the pyrrolidine group.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but lacking the tetrazole moiety.
Other tetrazole derivatives: Various tetrazole compounds with different substituents.
Uniqueness: 1-Methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride stands out due to its combination of the tetrazole ring and the pyrrolidine group, which provides unique chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to pharmaceutical research. Its versatility and unique structure make it a valuable compound for future scientific advancements.
Propiedades
IUPAC Name |
1-methyl-5-(pyrrolidin-2-ylmethyl)tetrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.ClH/c1-12-7(9-10-11-12)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIZMAOJZAGPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CC2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE](/img/structure/B6141947.png)

![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)
![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)
![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)

